molecular formula C10H10N2O4S2 B048768 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-88-6

3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B048768
M. Wt: 286.3 g/mol
InChI Key: GEVFULOWBFWLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CTD, is a chemical compound that has shown promising results in scientific research applications. CTD has been found to have various biochemical and physiological effects, making it a potential candidate for further research in the field of medicine.

Mechanism Of Action

The mechanism of action of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it is believed that 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide exerts its effects by interacting with various signaling pathways in the body. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to reduce oxidative stress and protect against neurodegeneration.

Biochemical And Physiological Effects

3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neurodegeneration. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to improve cognitive function and memory. Additionally, 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is its unique properties, which make it a potential candidate for further research in the field of medicine. However, there are also limitations to using 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of treatment.

Future Directions

There are many potential future directions for research on 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of research could be the development of new drugs based on the structure of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide. Another area of research could be the investigation of the potential of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, more research is needed to determine the optimal dosage and duration of treatment for 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide.

Synthesis Methods

3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-mercaptoethanol with 2-nitrobenzyl chloride, followed by the reaction of the resulting product with chlorosulfonic acid. The final product is then purified using recrystallization.

Scientific Research Applications

3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been used in various scientific research applications due to its unique properties. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

124802-88-6

Product Name

3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Molecular Formula

C10H10N2O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

3-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H10N2O4S2/c13-9(14)5-6-17-10-11-7-3-1-2-4-8(7)18(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)

InChI Key

GEVFULOWBFWLLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O

Origin of Product

United States

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